molecular formula C21H24N6O3 B11283232 5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11283232
M. Wt: 408.5 g/mol
InChI Key: OLODGMLWMBHOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethylphenyl isocyanate with 3-methoxybenzylamine to form an intermediate. This intermediate is then reacted with 5-amino-1H-1,2,3-triazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-AMINO-1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • 5-AMINO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 5-AMINO-1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a unique combination of functional groups that confer specific properties. Its triazole ring and carbamoyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-amino-1-[2-(4-ethylanilino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O3/c1-3-14-7-9-16(10-8-14)24-18(28)13-27-20(22)19(25-26-27)21(29)23-12-15-5-4-6-17(11-15)30-2/h4-11H,3,12-13,22H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

OLODGMLWMBHOAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N

Origin of Product

United States

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